Rhodium, (triphenylphosphine)carbonylacetylacetonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

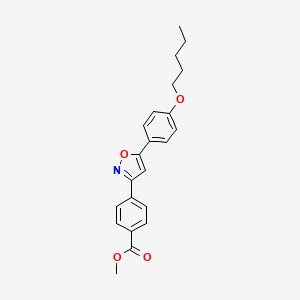

Rhodium, (triphenylphosphine)carbonylacetylacetonate, also known as ROPAC, is an important catalyst in the petrochemical industry . It is a complex compound known for its applications in catalysis and coordination chemistry .

Molecular Structure Analysis

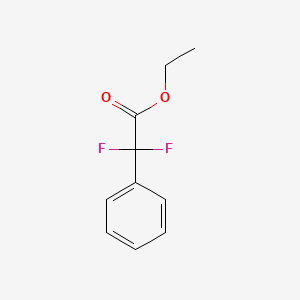

The molecular formula of Rhodium, (triphenylphosphine)carbonylacetylacetonate is C24H23O3PRh . The molecule consists of a rhodium atom coordinated to a triphenylphosphine ligand, a carbonyl group, and an acetylacetonate .Physical And Chemical Properties Analysis

Rhodium, (triphenylphosphine)carbonylacetylacetonate is a yellow solid . It has a density of 1.5 at 20℃ and is soluble in acetone and chlorinated solvents . Its vapor pressure is 0Pa at 25℃ and it has a water solubility of 24μg/L at 20℃ .Aplicaciones Científicas De Investigación

Catalytic Applications and Organic Synthesis

Decarbonylation Reactions : Rhodium complexes are potent catalysts for decarbonylation reactions, enabling the transformation of organic carbonyls, such as aldehydes, acyl halides, and metal carbonyls, into more useful compounds. This application leverages the unique properties of Rhodium for efficient organic synthesis processes (O'connor & Ma, 1993).

Alcoholysis of Diarylsilanes : The use of Rhodium complexes as catalysts for the selective alcoholysis of diarylsilanes represents another critical application. These reactions enable the direct synthesis of 1-oxa-2-silacycloalcane from ethylenic alcohols, demonstrating the versatility of Rhodium in facilitating organic transformations (Corriu & Moreau, 1976).

Polymerization of Phenylacetylenes : Rhodium complexes have been shown to initiate the stereospecific living polymerization of phenylacetylene and its derivatives. This application is critical for the development of new materials with specific properties, highlighting the role of Rhodium in polymer chemistry (Kishimoto et al., 1999).

Hydroformylation of Alkenes : Rhodium complexes serve as efficient catalysts for the hydroformylation of alkenes, a process vital for the industrial production of aldehydes. This application underscores Rhodium's significance in catalysis, providing a pathway to synthesize valuable chemical intermediates from simple alkenes (Brown & Wilkinson, 1970).

Carbonylative Addition Reactions : The catalytic potential of Rhodium is further exemplified in the carbonylative addition of arylboronic acids to methyl vinyl ketone, leading to high yields of 1,4-diketones. This reaction is a key step in the synthesis of complex organic molecules, including pyrroles and furans (Chochois et al., 2006).

Hydrogenation Reactions : Selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols using Rhodium complexes demonstrates the fine control attainable with Rhodium catalysts in hydrogenation processes. This specificity is crucial for the synthesis of alcohols with desired properties (Mizoroki et al., 1977).

Safety And Hazards

Propiedades

Número CAS |

25470-96-6 |

|---|---|

Nombre del producto |

Rhodium, (triphenylphosphine)carbonylacetylacetonate |

Fórmula molecular |

C24H22O3PRh- |

Peso molecular |

492.3 g/mol |

Nombre IUPAC |

carbon monoxide;(Z)-4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1/b;4-3-;; |

Clave InChI |

RHKGZYVYKXVQSD-MECAPONASA-M |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

SMILES canónico |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)